Tri(Amino-PEG3-amide)-amine TFA salt Tri(Amino-PEG3-amide)-amine TFA salt Tri(Amino-PEG3-amide)-amine TFA salt is a PEG derivative containing three amino groups. The amino groups are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1566841
InChI: InChI=1S/C33H69N7O12/c34-4-16-47-22-28-50-25-19-44-13-1-31(41)37-7-10-40(11-8-38-32(42)2-14-45-20-26-51-29-23-48-17-5-35)12-9-39-33(43)3-15-46-21-27-52-30-24-49-18-6-36/h1-30,34-36H2,(H,37,41)(H,38,42)(H,39,43)
SMILES: NCCOCCOCCOCCC(NCCN(CCNC(CCOCCOCCOCCN)=O)CCNC(CCOCCOCCOCCN)=O)=O
Molecular Formula: C33H69N7O12
Molecular Weight: 755.95

Tri(Amino-PEG3-amide)-amine TFA salt

CAS No.:

Cat. No.: VC1566841

Molecular Formula: C33H69N7O12

Molecular Weight: 755.95

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tri(Amino-PEG3-amide)-amine TFA salt -

Specification

Molecular Formula C33H69N7O12
Molecular Weight 755.95
IUPAC Name N,N',N''-(nitrilotris(ethane-2,1-diyl))tris(3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanamide)
Standard InChI InChI=1S/C33H69N7O12/c34-4-16-47-22-28-50-25-19-44-13-1-31(41)37-7-10-40(11-8-38-32(42)2-14-45-20-26-51-29-23-48-17-5-35)12-9-39-33(43)3-15-46-21-27-52-30-24-49-18-6-36/h1-30,34-36H2,(H,37,41)(H,38,42)(H,39,43)
Standard InChI Key IQSJMACFJXJKGK-UHFFFAOYSA-N
SMILES NCCOCCOCCOCCC(NCCN(CCNC(CCOCCOCCOCCN)=O)CCNC(CCOCCOCCOCCN)=O)=O
Appearance Solid powder

Introduction

Chemical Structure and Properties

Molecular Composition

Tri(Amino-PEG3-amide)-amine TFA salt is a branched PEG derivative containing three amino-terminated PEG chains connected to a central nitrogen atom. Its structure features three identical arms, each terminating with a primary amine group that provides reactive sites for conjugation .

The compound has the following key chemical identifiers:

ParameterValue
Molecular FormulaC33H69N7O12
Molecular Weight755.95 g/mol
CAS Number2523025-40-1
IUPAC NameN,N',N''-(nitrilotris(ethane-2,1-diyl))tris(3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanamide)
SMILESNCCOCCOCCOCCC(NCCN(CCNC(CCOCCOCCOCCN)=O)CCNC(CCOCCOCCOCCN)=O)=O

Source: Based on supplier documentation

Structural Features

The compound's architecture consists of a tertiary amine core with three symmetrically attached PEG3-amide chains. Each chain terminates with a primary amine group that serves as a reactive site for further modifications . The TFA (trifluoroacetic acid) component acts as a counter-ion in the salt form, stabilizing the primary amines and enhancing solubility in aqueous environments .

The three PEG3 chains contribute to the compound's water solubility while maintaining flexibility, making it particularly useful for applications requiring biocompatibility and reduced immunogenicity .

Physical and Chemical Properties

PropertyCharacteristic
AppearanceSolid powder
Purity>98% (standard grade)
SolubilityWater, DMSO, DCM, DMF
Shelf Life>2 years when stored properly
ReactivityPrimary amines react with carboxylic acids, NHS esters, and carbonyl groups

Source: Compiled from multiple supplier specifications

Applications in Biomedical Research

Bioconjugation Chemistry

Tri(Amino-PEG3-amide)-amine TFA salt serves as a versatile platform in bioconjugation strategies, particularly where multiple attachment points are advantageous. The primary amine groups readily react with:

  • Carboxylic acids to form amide bonds

  • Activated NHS esters for efficient coupling

  • Aldehyde and ketone groups through reductive amination

  • Various other electrophiles common in bioconjugation chemistry

These reactions proceed under mild conditions, making the compound suitable for conjugation to sensitive biomolecules including proteins, peptides, and nucleic acids .

Drug Delivery Systems

In pharmaceutical research, this compound contributes significantly to advanced drug delivery systems:

  • Enhanced Solubility: The PEG3 chains improve aqueous solubility of conjugated drugs

  • Reduced Immunogenicity: PEGylation helps shield conjugated molecules from immune recognition

  • Extended Circulation Time: The branched structure can increase the half-life of therapeutic agents in the bloodstream

  • Multivalent Drug Loading: The three amino terminals allow attachment of multiple drug molecules to a single carrier

These properties make Tri(Amino-PEG3-amide)-amine TFA salt valuable for designing drug delivery vehicles with improved pharmacokinetic profiles .

Antibody-Drug Conjugates

The compound has found particular utility in antibody-drug conjugate (ADC) development. Its branched structure enables:

  • Higher drug-to-antibody ratios (DAR)

  • Improved solubility of the final conjugate

  • Enhanced payload capacity

  • Reduced aggregation potential

These advantages contribute to ADCs with potentially greater efficacy and more consistent therapeutic performance .

Research Applications and Findings

Peptide Synthesis and Modification

Recent research demonstrates the utility of Tri(Amino-PEG3-amide)-amine derivatives in peptide chemistry:

  • Macrocyclic Peptide Conjugation: Studies have employed PEG3 spacers in the creation of chimeric macrocyclic peptides via click chemistry, demonstrating that linker length significantly impacts biological activity

  • Peptide Stability Enhancement: The incorporation of PEG3 derivatives has been shown to improve peptide stability while maintaining or enhancing bioactivity

  • Site-Specific Modification: The compound facilitates site-specific modifications in peptides, enabling the creation of novel bioconjugates with tailored properties

Triazole-Linked Conjugates in Antimicrobial Research

Significant research has explored using PEG3-based linkers in creating antimicrobial peptide conjugates:

Spacer TypeAntibacterial ActivityObservation
Short (Azido-glycine)Highest potencyMIC values 0.25-2.0 μg/mL
Medium (C5)ModerateProgressive weakening of activity
PEG3LowestSignificant reduction in potency

Source: Research findings on antibacterial conjugates

These results demonstrate that the proximity between conjugated peptide components critically influences antimicrobial efficacy, with shorter linkers generally providing superior activity profiles .

Applications in Cancer Therapeutics

Tri(Amino-PEG3-amide)-amine TFA salt shows promise in developing cancer therapeutics:

  • Targeted Drug Delivery: The compound can be used to create conjugates with improved targeting capabilities for cancer cells

  • Reduced Side Effects: PEGylated nanoparticles created with this compound have demonstrated reduced systemic toxicity compared to conventional chemotherapy

  • Enhanced Imaging Contrast: Research indicates that PEGylated nanoparticles developed using similar PEG derivatives can significantly improve cancer imaging specificity

Synthesis and Characterization

Synthetic Routes

The synthesis of Tri(Amino-PEG3-amide)-amine TFA salt typically involves:

  • Sequential coupling of PEG3 units to a central tertiary amine core

  • Installation of protected amino groups at the termini

  • Deprotection and TFA salt formation

Quality control is maintained through analytical techniques including:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Mass Spectrometry for molecular weight confirmation

  • NMR Spectroscopy for structural verification

Analytical Considerations

When working with this compound, researchers should note several analytical considerations:

  • TFA Content Analysis: Karl Fischer titration and ion-exchange chromatography can be used to quantify TFA content

  • Salt Form Conversion: Conversion to other salt forms (e.g., acetate or HCl) may be desirable for specific biological assays to avoid TFA interference

  • Biological Assay Interference: Residual TFA can alter pH in enzymatic assays and induce cytotoxicity in cell-based assays at concentrations >1%

ConditionRecommendation
Temperature-20°C for long-term storage
EnvironmentDry, dark conditions
ContainerSealed, desiccated vials
Short-term (days to weeks)0-4°C acceptable
Long-term (months to years)-20°C recommended

Source: Manufacturer specifications

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